REACTION_CXSMILES
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[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1)(=[O:3])[CH3:2].CO[CH:12](OC)[N:13]([CH3:15])[CH3:14]>>[N:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[C:1](=[O:3])[CH:2]=[CH:12][N:13]([CH3:15])[CH3:14]
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Name
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Quantity
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48.28 g
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Type
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reactant
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Smiles
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C(C)(=O)C1=NC=CC=C1
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Name
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Quantity
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95 g
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Type
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reactant
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Smiles
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COC(N(C)C)OC
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Control Type
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UNSPECIFIED
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Setpoint
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104 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The excess N,N-Dimethylformamide dimethyl acetal was evaporated off
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Type
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CUSTOM
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Details
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The residue was recrystallized from a mixture of toluene (140 mL.) and heptane (955 mL.)
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Name
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Type
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product
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Smiles
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N1=C(C=CC=C1)C(C=CN(C)C)=O
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 58.7 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 83.7% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |